2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22BrN3O2S and its molecular weight is 532.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034555-78-5) is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological evaluations, focusing on its cytotoxicity and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C27H22BrN3O2S, with a molecular weight of 532.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core substituted with a thioether and methoxybenzyl groups, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H22BrN3O2S |
Molecular Weight | 532.5 g/mol |
CAS Number | 2034555-78-5 |
Synthesis
The synthesis of this compound involves the reaction of 4-bromobenzyl bromide with appropriate thiol and methoxybenzyl derivatives under controlled conditions. The process typically employs solvents such as DMF (dimethylformamide) and requires purification steps like crystallization to yield the final product in high purity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it exhibits significant antiproliferative activity:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- EC50 Values :
- HeLa: 10.5μM
- MCF-7: 15.3μM
- A549: 12.8μM
These values suggest that the compound is more effective against HeLa cells compared to the other tested lines.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Cycle Progression : Flow cytometry analysis revealed an increase in the proportion of cells in the G0/G1 phase, indicating a blockade in cell cycle progression.
- Induction of Apoptosis : Annexin V/PI staining showed that treatment with the compound leads to increased apoptotic cell death.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives can be influenced by various substituents on the core structure. Substitutions at different positions have been studied to optimize potency and selectivity:
Substituent Position | Effect on Activity |
---|---|
C7 (Bromine) | Enhances antiproliferative activity |
N5 (Aliphatic) | Reduces toxicity while maintaining efficacy |
Case Studies
- Case Study 1 : A study conducted by Xie et al. demonstrated that compounds similar to this derivative showed IC50 values as low as 3.3μM against specific cancer cell lines, highlighting the potential for developing effective anticancer agents.
- Case Study 2 : Another investigation focused on N-substituted pyrrolo[3,2-d]pyrimidines indicated that modifications at the C7 position significantly impacted their cytotoxic properties, suggesting a critical role for structural diversity in enhancing biological activity.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN3O2S/c1-33-23-10-6-5-9-20(23)16-31-26(32)25-24(22(15-29-25)19-7-3-2-4-8-19)30-27(31)34-17-18-11-13-21(28)14-12-18/h2-15,29H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDFEYRFYXTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.